molecular formula C9H10ClNO B12356323 3-Phenyl propanehydroximoyl chloride

3-Phenyl propanehydroximoyl chloride

Cat. No.: B12356323
M. Wt: 183.63 g/mol
InChI Key: ZMGCIMRAOFROLM-UHFFFAOYSA-N
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Description

N-hydroxy-3-phenylpropanecarbonimidoyl chloride is a chemical compound with the molecular formula C9H10ClNO It is known for its unique structure, which includes a phenyl group attached to a propanecarbonimidoyl chloride moiety with an N-hydroxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-3-phenylpropanecarbonimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with hydroxylamine to yield N-hydroxy-3-phenylpropanecarbonimidoyl chloride. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-hydroxy-3-phenylpropanecarbonimidoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-phenylpropanecarbonimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-3-phenylpropanecarbonimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-3-phenylpropanecarbonimidoyl chloride involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The molecular targets include amino acid residues such as cysteine, serine, and lysine. The pathways involved often include the formation of stable adducts that modify the function of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-phenylpropanecarbonimidoyl chloride
  • N-hydroxy-4-phenylbutanecarbonimidoyl chloride
  • N-hydroxy-3-phenylbutanecarbonimidoyl chloride

Uniqueness

N-hydroxy-3-phenylpropanecarbonimidoyl chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer better stability or reactivity under certain conditions, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-hydroxy-3-phenylpropanimidoyl chloride

InChI

InChI=1S/C9H10ClNO/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

ZMGCIMRAOFROLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=NO)Cl

Origin of Product

United States

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